molecular formula C12H15N3O3 B13190280 3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B13190280
M. Wt: 249.27 g/mol
InChI Key: BIZMXNOTUIAPLZ-UHFFFAOYSA-N
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Description

3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a complex organic compound with a unique structure that includes a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2-aminobenzoic acid with dimethylaminoethyl chloride under basic conditions to form the intermediate. This intermediate is then cyclized to form the benzodiazole ring, followed by oxidation to introduce the oxo group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .

Scientific Research Applications

3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of 3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is unique due to its benzodiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-2-oxo-1H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C12H15N3O3/c1-14(2)5-6-15-10-7-8(11(16)17)3-4-9(10)13-12(15)18/h3-4,7H,5-6H2,1-2H3,(H,13,18)(H,16,17)

InChI Key

BIZMXNOTUIAPLZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=C(C=CC(=C2)C(=O)O)NC1=O

Origin of Product

United States

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